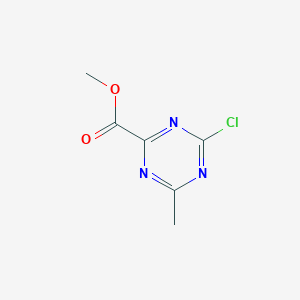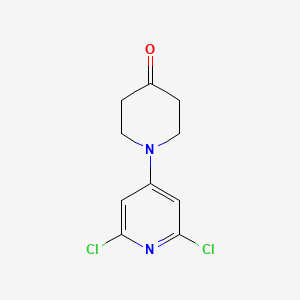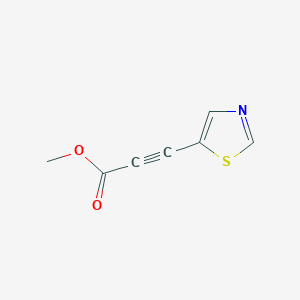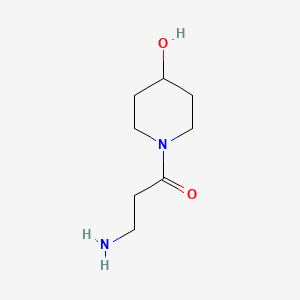
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Cyanuric chloride reacts with methylamine to form an intermediate.
Step 2: The intermediate is then treated with chloroacetic acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves:
- Maintaining a controlled temperature and pH.
- Using catalysts to enhance the reaction rate.
- Employing purification techniques such as crystallization and distillation to isolate the final product.
化学反応の分析
Types of Reactions: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted triazines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Hydrolyzed products such as carboxylic acids.
科学的研究の応用
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance:
Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Known for its use in peptide coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in organic synthesis.
Uniqueness: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate stands out due to its specific ester functionality, which allows for unique chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-8-4(5(11)12-2)10-6(7)9-3/h1-2H3 |
InChIキー |
LYNMGBXHQBSWFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)



